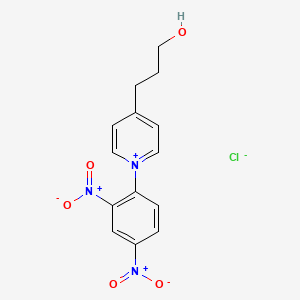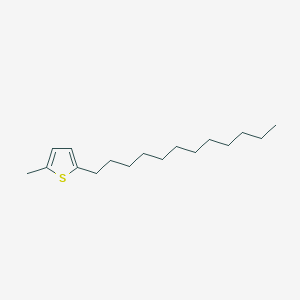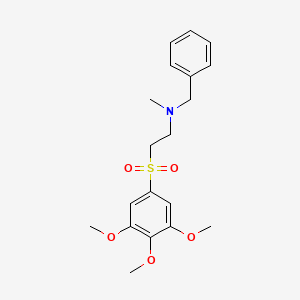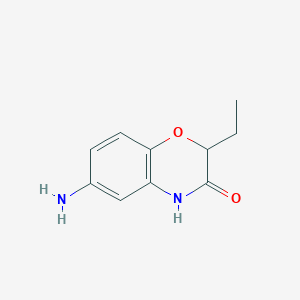![molecular formula C24H26N2O6 B14336255 Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol CAS No. 110008-57-6](/img/structure/B14336255.png)
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Isocyanate or carbamoyl chloride
Conditions: Mild temperatures, inert atmosphere
Reaction: Nucleophilic addition of the phenolic intermediate to the isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the phenolic intermediates, followed by the introduction of the carbamic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
-
Step 1: Synthesis of 4-hydroxyphenyl-2-phenylbut-1-enyl intermediate
Reagents: 4-hydroxybenzaldehyde, phenylacetic acid
Conditions: Acidic or basic catalyst, reflux conditions
Reaction: Aldol condensation followed by dehydration
化学反応の分析
Types of Reactions
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the but-1-enyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions
Reduction: Hydrogen gas, palladium on carbon, room temperature and pressure
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures
Major Products
Oxidation: Quinones
Reduction: Saturated phenylbutyl derivatives
Substitution: Nitro or halogenated phenolic compounds
科学的研究の応用
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol involves its interaction with various molecular targets. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The carbamic acid group may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Phenolic acids: Compounds like gallic acid and caffeic acid, which also contain phenolic groups and exhibit antioxidant properties.
Carbamic acid derivatives: Compounds such as carbamates, which are used in pharmaceuticals and pesticides.
Uniqueness
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol is unique due to its combined structural features of phenolic and carbamic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
110008-57-6 |
|---|---|
分子式 |
C24H26N2O6 |
分子量 |
438.5 g/mol |
IUPAC名 |
carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O2.2CH3NO2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*2-1(3)4/h3-15,23-24H,2H2,1H3;2*2H2,(H,3,4) |
InChIキー |
SRYRZRUNFTWNBD-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.C(=O)(N)O.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


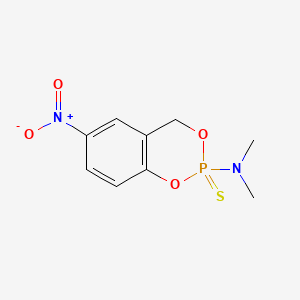

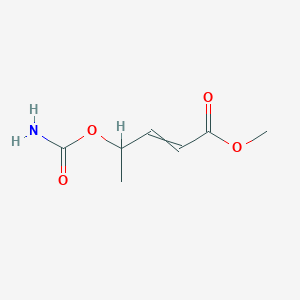
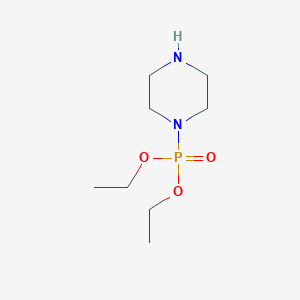
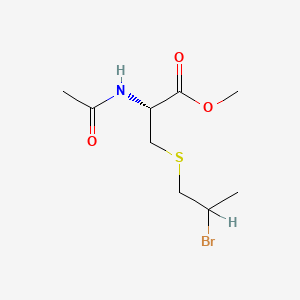


![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
